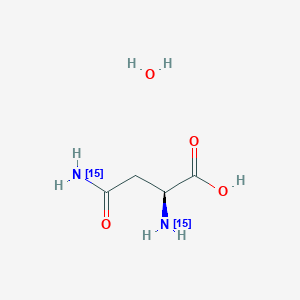
(2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate, or (2S)-2,4-Bis(15N)-4-oxobutanoic acid;hydrate, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of 4-oxobutanoic acid, which is an important intermediate in the tricarboxylic acid cycle, and is composed of two nitrogen-15 atoms (15N) linked to a carbon-carbon double bond. The hydrate form of the compound is a white, crystalline solid that is soluble in water and alcohols. (2S)-2,4-Bis(15N)-4-oxobutanoic acid;hydrate has been found to have numerous scientific applications, including use in biochemical and physiological experiments, as well as in the development of new pharmaceuticals.
Scientific Research Applications
Biochemical Research
L-Asparagine-15N2 monohydrate is a naturally occurring proteinogenic amino acid . It is used in biochemical research for the production of therapeutic recombinant proteins and monoclonal antibodies .
Cell Culture Systems
This compound is used in biomanufacturing cell culture systems . It plays a crucial role in the growth and maintenance of certain types of cell cultures.
Protein Biosynthesis
L-Asparagine-15N2 monohydrate is used in the biosynthesis of proteins . It is an essential component in the formation of proteins in living organisms.
Brain Development and Function
This compound is required for the development and function of the brain . It plays a key role in maintaining the health and functionality of neurons.
Enhancement of Ornithine Decarboxylase Activity
L-Asparagine has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells .
Spore Germination
Spore germination in Bacillus subtilis has been increased in the presence of L-asparagine . This suggests its potential use in microbiological research and applications.
Mechanism of Action
Target of Action
L-Asparagine-15N2 (monohydrate), also known as (2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate or L-Asparagine-15N2 monohydrate, primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolism of toxic ammonia in the body .
Mode of Action
The mode of action of L-Asparagine-15N2 (monohydrate) involves its interaction with asparagine synthase. The enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine, a non-essential amino acid, is also used as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Asparagine-15N2 (monohydrate) is the metabolic control of cell functions in nerve and brain tissue . This compound plays a significant role in the metabolism of toxic ammonia in the body .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Asparagine-15N2 (monohydrate)'s action is the control of metabolic functions in nerve and brain tissue . It is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase .
Action Environment
The action environment of L-Asparagine-15N2 (monohydrate) is primarily within the body’s cells, particularly those in nerve and brain tissue
properties
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i5+1,6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-SQHSRYIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583862 |
Source


|
| Record name | L-(~15~N_2_)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287484-32-6 |
Source


|
| Record name | L-(~15~N_2_)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)




